molecular formula C22H44N4O4 B12296089 rel-tert-butyl (((1R,2R)-2-aminocyclopentyl)methyl)carbamate

rel-tert-butyl (((1R,2R)-2-aminocyclopentyl)methyl)carbamate

Cat. No.: B12296089
M. Wt: 428.6 g/mol
InChI Key: DGFATFXOMJKHRF-MFBWXLJUSA-N
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Description

rel-tert-Butyl (((1R,2R)-2-aminocyclopentyl)methyl)carbamate: is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, an aminocyclopentyl moiety, and a carbamate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rel-tert-butyl (((1R,2R)-2-aminocyclopentyl)methyl)carbamate typically involves the following steps:

    Formation of the Aminocyclopentyl Intermediate: The starting material, cyclopentene, undergoes a series of reactions including hydroboration-oxidation to form the corresponding cyclopentanol. This is followed by conversion to the cyclopentylamine via amination reactions.

    Carbamate Formation: The aminocyclopentyl intermediate is then reacted with tert-butyl chloroformate under basic conditions to form the desired carbamate product.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminocyclopentyl moiety, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carbamate group to the corresponding amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amines.

    Substitution: Formation of substituted carbamates.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Investigated for its potential as a biochemical probe to study enzyme activities.
  • Used in the development of novel biomolecules with potential therapeutic applications.

Medicine:

  • Explored for its potential as a drug candidate due to its unique structural features.
  • Studied for its pharmacological properties and potential therapeutic effects.

Industry:

  • Utilized in the production of specialty chemicals and materials.
  • Employed in the development of new catalysts and reagents for industrial processes.

Mechanism of Action

The mechanism of action of rel-tert-butyl (((1R,2R)-2-aminocyclopentyl)methyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The carbamate group can undergo hydrolysis, releasing the active aminocyclopentyl moiety, which can then interact with biological targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

  • rel-tert-Butyl ((1R,2R)-2-(hydroxymethyl)cyclopropyl)carbamate
  • rel-tert-Butyl ((1R,2R)-2-((4-bromobenzyl)oxy)cyclohexyl)carbamate
  • rel-tert-Butyl (((1R,2R)-2-(2,5-dihydroxyphenyl)cyclopropyl)methyl)carbamate

Comparison:

  • Structural Differences: While these compounds share the tert-butyl carbamate moiety, they differ in the nature of the cycloalkyl or aryl groups attached to the carbamate.
  • Reactivity: The presence of different substituents can influence the reactivity and stability of these compounds.
  • Applications: Each compound may have unique applications based on its structural features and reactivity. For example, the presence of hydroxyl or bromobenzyl groups can impart different biological or chemical properties.

Conclusion

rel-tert-Butyl (((1R,2R)-2-aminocyclopentyl)methyl)carbamate is a versatile compound with significant potential in various fields of scientific research. Its unique structure allows for diverse chemical reactions and applications, making it a valuable compound for further study and development.

Properties

Molecular Formula

C22H44N4O4

Molecular Weight

428.6 g/mol

IUPAC Name

tert-butyl N-[[(1R,2R)-2-aminocyclopentyl]methyl]carbamate;tert-butyl N-[[(1S,2S)-2-aminocyclopentyl]methyl]carbamate

InChI

InChI=1S/2C11H22N2O2/c2*1-11(2,3)15-10(14)13-7-8-5-4-6-9(8)12/h2*8-9H,4-7,12H2,1-3H3,(H,13,14)/t2*8-,9-/m10/s1

InChI Key

DGFATFXOMJKHRF-MFBWXLJUSA-N

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@H]1CCC[C@H]1N.CC(C)(C)OC(=O)NC[C@@H]1CCC[C@@H]1N

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCCC1N.CC(C)(C)OC(=O)NCC1CCCC1N

Origin of Product

United States

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